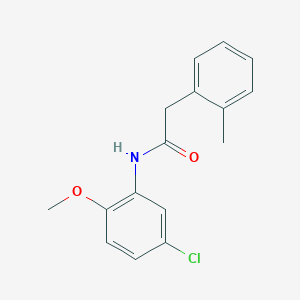
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide, commonly known as CMA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. CMA belongs to the class of arylacetamide compounds and is known for its analgesic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of CMA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, CMA is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
CMA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and has also been shown to have anxiolytic and antidepressant effects. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMA in lab experiments is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using CMA is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CMA. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to study its potential use in treating other conditions, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosage and administration of CMA for its various applications.
Synthesemethoden
The synthesis of CMA involves the reaction of 5-chloro-2-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain CMA in its pure form.
Wissenschaftliche Forschungsanwendungen
CMA has been widely used in scientific research for its various biochemical and physiological effects. It has been studied for its analgesic and anti-inflammatory properties and has shown promising results in animal models. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-12(11)9-16(19)18-14-10-13(17)7-8-15(14)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
SLWPBSWBWHWOTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245742.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)


![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)
